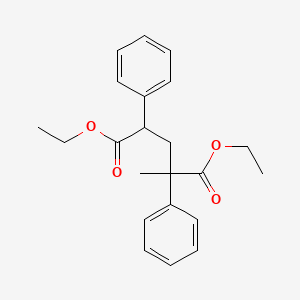![molecular formula C11H14ClNO B14311639 4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde CAS No. 112304-74-2](/img/structure/B14311639.png)
4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde is an organic compound with the molecular formula C10H12ClNO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-[(2-chloroethyl)(methyl)amino] group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 2-chloroethylamine and methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: 4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzoic acid.
Reduction: 4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[(2-azidoethyl)(methyl)amino]-3-methylbenzaldehyde.
科学的研究の応用
4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to various biological effects. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anticancer research .
類似化合物との比較
Similar Compounds
4-[(2-Chloroethyl)(methyl)amino]benzaldehyde: A closely related compound with similar chemical properties.
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard derivative used in cancer treatment.
Uniqueness
4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
112304-74-2 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC名 |
4-[2-chloroethyl(methyl)amino]-3-methylbenzaldehyde |
InChI |
InChI=1S/C11H14ClNO/c1-9-7-10(8-14)3-4-11(9)13(2)6-5-12/h3-4,7-8H,5-6H2,1-2H3 |
InChIキー |
ZYWZFJJQAMULIM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C=O)N(C)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


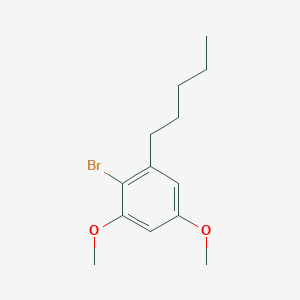
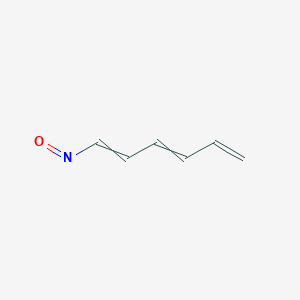
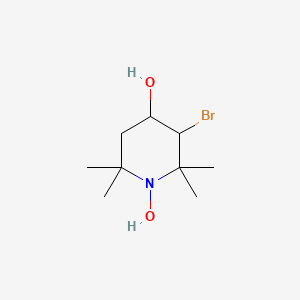
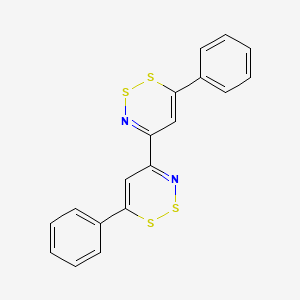
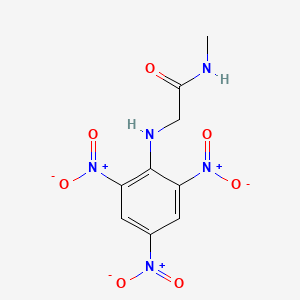
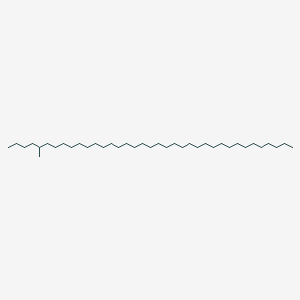
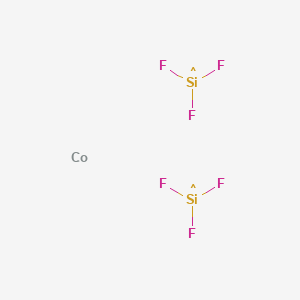
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
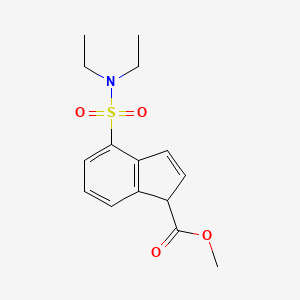
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
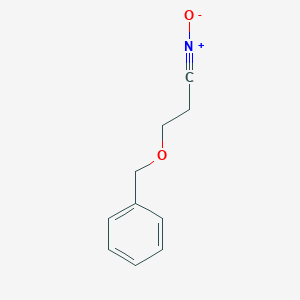
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
